molecular formula C15H14N6O B151020 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- CAS No. 135446-07-0

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)-

Cat. No. B151020
M. Wt: 294.31 g/mol
InChI Key: VTLXSLBNOQBUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)- (referred to as TDP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of TDP is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, TDP has been found to induce the expression of pro-apoptotic genes while suppressing the expression of anti-apoptotic genes.

Biochemical And Physiological Effects

TDP has been found to have various biochemical and physiological effects. Studies have shown that TDP can inhibit the growth of cancer cells and induce apoptosis. Additionally, TDP has been found to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the significant advantages of TDP is its potential application in cancer research. Additionally, TDP is relatively easy to synthesize, and it can be obtained in large quantities. However, one of the limitations of TDP is that its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action fully.

Future Directions

There are numerous future directions for TDP research. One potential area of research is the development of TDP-based drugs for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of TDP fully. Furthermore, TDP can be used as a tool for studying the biological pathways involved in cancer development and progression.
Conclusion:
In conclusion, TDP is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and anti-inflammatory effects make it a promising candidate for cancer research. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

TDP can be synthesized through a multistep process involving the reactions of various chemical intermediates. The synthesis method involves the use of starting materials such as 6-chloropurine, 3,4-dihydro-6-methyl-4-phenyl-2H-pyran, and hydrazine hydrate. The reaction conditions and reagents used in the synthesis process are carefully controlled to ensure the formation of the desired product.

Scientific Research Applications

TDP has been found to have potential applications in various scientific research fields. One of the most significant applications of TDP is in the area of cancer research. Studies have shown that TDP has anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. Furthermore, TDP has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

135446-07-0

Product Name

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(phenylmethyl)-

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

6-benzyl-3,9-dimethyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C15H14N6O/c1-10-17-18-14-12-13(16-9-19(12)2)20(15(22)21(10)14)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3

InChI Key

VTLXSLBNOQBUGC-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C(=O)N(C3=C2N(C=N3)C)CC4=CC=CC=C4

Other CAS RN

135446-07-0

synonyms

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3,9-dimethyl-6-(pheny lmethyl)-

Origin of Product

United States

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